(2e,4e,7z)-2,4,7-Decatrienal
Overview
Description
(2e,4e,7z)-2,4,7-Decatrienal is an organic compound belonging to the class of fatty aldehydes It is characterized by a chain of ten carbon atoms with three conjugated double bonds and an aldehyde group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e,4e,7z)-2,4,7-Decatrienal typically involves the use of starting materials such as fatty acids or their derivatives. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids followed by selective oxidation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2e,4e,7z)-2,4,7-Decatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogens such as bromine or chlorine can be used under mild conditions to achieve electrophilic addition.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are halogenated derivatives of the original compound.
Scientific Research Applications
(2e,4e,7z)-2,4,7-Decatrienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in biological signaling pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of (2e,4e,7z)-2,4,7-Decatrienal involves its interaction with specific molecular targets and pathways. The compound can act as a signaling molecule, modulating various biological processes. For example, it may interact with receptors on cell membranes, triggering a cascade of intracellular events that lead to specific physiological responses. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound plays a role in modulating inflammatory responses and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- (2e,4e,7z)-2,4,7-Tridecatrienal
- (2e,4e,7z)-2,4,7-Tridecatrienoic acid ethyl ester
- (2e,4z,7z)-2,4,7-Tridecatrienal
Uniqueness
(2e,4e,7z)-2,4,7-Decatrienal is unique due to its specific arrangement of double bonds and the presence of an aldehyde group. This structural configuration imparts distinct chemical properties and reactivity compared to its analogs. For instance, the position and geometry of the double bonds influence the compound’s reactivity in electrophilic addition reactions and its ability to participate in conjugation with other molecules.
Properties
IUPAC Name |
(2E,4E,7Z)-deca-2,4,7-trienal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3/b4-3-,7-6+,9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXCNWISTVJVBV-YPVUHSJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308658 | |
Record name | (2E,4E,7Z)-2,4,7-Decatrienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
258.00 to 259.00 °C. @ 760.00 mm Hg | |
Record name | 2-trans-4-trans-7-cis-Decatrienal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66642-86-2 | |
Record name | (2E,4E,7Z)-2,4,7-Decatrienal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66642-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,7-Decatrienal, (2E,4E,7Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,4E,7Z)-2,4,7-Decatrienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,7-DECATRIENAL, (2E,4E,7Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T95T8UHI8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-trans-4-trans-7-cis-Decatrienal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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